molecular formula C8H10N2OS B113010 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 77651-38-8

2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No. B113010
CAS RN: 77651-38-8
M. Wt: 182.25 g/mol
InChI Key: CIYGFKXNRTYHLB-UHFFFAOYSA-N
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Description

“2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” is a chemical compound with the CAS Number: 77651-38-8 . It has a molecular weight of 182.25 . The IUPAC name for this compound is 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N2OS/c9-7(11)6-4-2-1-3-5(4)12-8(6)10/h1-3,10H2,(H2,9,11) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Anti-Inflammatory and Antioxidant Activity

  • Synthesis and Bioactivity : 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been synthesized using the Gewald reaction. Its acid chloride derivatives exhibit significant in vitro anti-inflammatory and antioxidant activities, comparable to ibuprofen and ascorbic acid, respectively (Kumar, Anupama, & Khan, 2008).

Synthesis of Novel Compounds

Anticonvulsant Activity and In Silico Studies

  • Anticonvulsant Properties : Schiff bases of 2-aminothiophenes, including 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, show promising anticonvulsant activity. They were effective against electroshock-induced and pentylenetetrazole-induced seizures (Kunda, Rao, Mukkanti, Induri, & Reddy, 2013).

Synthesis of Imine-Carboximido Derivatives

  • Spectral Analysis and Synthesis : Research on the solvent-free synthesis of derivatives using microwave irradiation revealed insights into the spectral linearity of the compound (Thirunarayanan & Sekar, 2013).

Synthesis of Antibiotic and Antibacterial Drugs

  • Antimicrobial Activity : Various derivatives synthesized from 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide have shown antibiotic and antibacterial properties, particularly against Gram-positive and Gram-negative bacteria (Ahmed, 2007).

Serotonin Antagonist and Anti-Anxiety Activities

  • Pharmacological Activities : Novel thiophene derivatives synthesized from this compound have exhibited antiarrhythmic, serotonin antagonist, and anti-anxiety activities, showing high efficacy in pharmacological screenings (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).

Adenosine A1 Receptor Allosteric Enhancers

  • Receptor Allosteric Enhancement : Some derivatives of 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide have been evaluated as adenosine A1 receptor allosteric enhancers, with notable efficacy and potency (Nikolakopoulos, Figler, Linden, & Scammells, 2006).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c9-7(11)6-4-2-1-3-5(4)12-8(6)10/h1-3,10H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYGFKXNRTYHLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344437
Record name 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

CAS RN

77651-38-8
Record name 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Citations

For This Compound
7
Citations
SH Choi, SS Ryu, K Sim, C Song, I Shin, SS Kim… - European Journal of …, 2020 - Elsevier
Anoctamin1 (ANO1), a calcium-activated chloride ion channel (CaCC), is associated with various physiological functions including cancer progression and metastasis/invasion. ANO1 …
Number of citations: 12 www.sciencedirect.com
S Lepri, G Nannetti, G Muratore… - Journal of medicinal …, 2014 - ACS Publications
Influenza virus infections represent a serious concern to public health, being characterized by high morbidity and significant mortality. To date, compounds targeting the viral ion-…
Number of citations: 67 pubs.acs.org
S Sameep, M Srivastav, SM Shantakumar… - Journal of …, 2012 - medicaleditor.uk
Cyclization of 2-amino-5, 6-dihydro-4H-cyclopenta [b] thiophene-3-carboxamide (I) yielded 3, 5, 6, 7-tertrahydro-4H-cyclopenta thieno [2, 3-d] pyrimidine-4 (3H)-one (II). The compound (…
Number of citations: 0 medicaleditor.uk
J Li, H Jiang - Molecules, 2009 - academia.edu
The cysteine protease falcipain-2 (FP-2) of Plasmodium falciparum is a principal cysteine protease and an essential hemoglobinase of erythrocytic P. falciparum trophozoites, making it …
Number of citations: 0 www.academia.edu
MD Salahuddin, S Kakad, SM Shantakumar - Journal of Chemistry, 2009 - hindawi.com
Bromination of intermediate 1-[4-(6, 7-dihydro-5H-cyclopenta [4, 5] thieno[2, 3-d]pyrimidin-4-yl amino) phenyl] ethanone (4) yielded (5). Which upon reaction with different substituted …
Number of citations: 35 www.hindawi.com
E Zacharioudakis, B Agianian, V Kumar MV… - Nature …, 2022 - nature.com
Mitofusins reside on the outer mitochondrial membrane and regulate mitochondrial fusion, a physiological process that impacts diverse cellular processes. Mitofusins are activated by …
Number of citations: 22 www.nature.com
V Margulets, LU Nordstrøm, JS Riley, I Dolgalev…
Number of citations: 0

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